Cas no 10032-00-5 (Butanoic acid, 3-oxo-,(2E)-3,7-dimethyl-2,6-octadien-1-yl ester)

Butanoic acid, 3-oxo-,(2E)-3,7-dimethyl-2,6-octadien-1-yl ester Propiedades químicas y físicas
Nombre e identificación
-
- Butanoic acid, 3-oxo-,(2E)-3,7-dimethyl-2,6-octadien-1-yl ester
- GERANYL ACETOACETATE
- FEMA 2510
- (e)-3,7-dimethyl-2,6-octadienyl
- (e)-3,7-dimethylocta-2,6-dienylacetoacetate
- 3-oxo-,3,7-dimethyl-2,6-octadienylester,(e)-butanoicaci
- acetoaceticacid,3,7-dimethyl-2,6-octadienylester
- (E)-3,7-dimethyl-2,6-octadienyl acetoacetate
- [(2E)-3,7-dimethylocta-2,6-dienyl] 3-oxobutanoate
- 3,7-dimethylocta-2,6-dien-1-yl 3-oxobutanoate
- EINECS 233-101-5
- FEMA No. 2510
- Geranyl 3-oxobutanoate
- Geranyl-acetacetat
- Acetoaceticacid, 3,7-dimethyl-2,6-octadienyl ester, (E)- (8CI)
- Butanoic acid, 3-oxo-,(2E)-3,7-dimethyl-2,6-octadienyl ester (9CI)
- Butanoic acid, 3-oxo-,3,7-dimethyl-2,6-octadienyl ester, (E)-
- Geranyl acetoaeetate
- (E)-3,7-Dimethyl-2,6-octadienylacetoacetat
- Acetoacetic acid (2E)-3,7-dimethyl-2,6-octadienyl ester
- (E)-3,7-Dimethyl-2,6-octadienylacetoacetate
- (2E)-3,7-Dimethyl-2,6-octadienyl=3-oxobutyrate
-
- Renchi: 1S/C14H22O3/c1-11(2)6-5-7-12(3)8-9-17-14(16)10-13(4)15/h6,8H,5,7,9-10H2,1-4H3/b12-8+
- Clave inchi: RYILZWKGLGVPOC-XYOKQWHBSA-N
- Sonrisas: C/C(=C/CC/C(=C/COC(CC(=O)C)=O)/C)/C
Atributos calculados
- Calidad precisa: 238.15700
- Masa isotópica única: 238.157
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 8
- Complejidad: 320
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 43.4A^2
Propiedades experimentales
- Denso: 1.0969 (rough estimate)
- Punto de ebullición: 305.7°C (rough estimate)
- Punto de inflamación: 144.2°C
- índice de refracción: 1.4740 (estimate)
- PSA: 43.37000
- Logp: 3.20140
- FEMA: 2510 | GERANYL ACETOACETATE
Butanoic acid, 3-oxo-,(2E)-3,7-dimethyl-2,6-octadien-1-yl ester Información de Seguridad
- Condiciones de almacenamiento:Warehouse ventilation and low temperature drying
- Período de Seguridad:ESTERS. When heated to decomposition it emits acrid smoke and irritating fumes."> A skin irritant. See also ESTERS. When heated to decomposition it emits acrid smoke and irritating fumes.
Butanoic acid, 3-oxo-,(2E)-3,7-dimethyl-2,6-octadien-1-yl ester Datos Aduaneros
- Código HS:2918300090
- Datos Aduaneros:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Butanoic acid, 3-oxo-,(2E)-3,7-dimethyl-2,6-octadien-1-yl ester Literatura relevante
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
10032-00-5 (Butanoic acid, 3-oxo-,(2E)-3,7-dimethyl-2,6-octadien-1-yl ester) Productos relacionados
- 1624260-69-0(6-(1-Benzylpiperidin-2-yl)-1-(oxan-4-yl)-5,6-dihydro-3aH-pyrazolo[3,4-d]pyrimidin-4-one)
- 1311732-06-5(N-(cyanomethyl)-2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno2,3-cthiopyran-3-carboxamide)
- 1021245-76-0(2-(2-ethoxyphenoxy)benzoic acid)
- 2167434-06-0(2,2-dimethyl-N-(1-methylpiperidin-4-yl)cyclopropane-1-carboxamide)
- 2228401-31-6(3-(5-Fluoro-2-hydroxyphenyl)-2-oxopropanoic acid)
- 2229072-83-5(4-{1-(aminomethyl)cyclopropylmethyl}-5-bromo-2-methoxyphenol)
- 2227662-06-6((2S)-4-(2,6-difluoro-4-methylphenyl)butan-2-amine)
- 2025556-58-3(5-amino-1-(3,3-dichloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one)
- 2411296-98-3(4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methyl-1,3-thiazole)
- 89641-73-6(3-Penten-2-one, 1-chloro-4-methyl-)




